molecular formula C15H16N4O4S B10876998 2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-benzylacetamide

2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-benzylacetamide

Cat. No.: B10876998
M. Wt: 348.4 g/mol
InChI Key: JXKVACVQXICYKG-UHFFFAOYSA-N
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Description

2-{[5-(ACETYLAMINO)-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-BENZYLACETAMIDE is a complex organic compound with a unique structure that combines a pyrimidine ring with a benzylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(ACETYLAMINO)-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-BENZYLACETAMIDE typically involves multiple steps. One common approach starts with the preparation of the pyrimidine ring, followed by the introduction of the acetylamino and hydroxy groups. The final step involves the attachment of the benzylacetamide moiety through a thiol linkage.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(ACETYLAMINO)-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-BENZYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[5-(ACETYLAMINO)-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-BENZYLACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-{[5-(ACETYLAMINO)-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-BENZYLACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(ACETYLAMINO)-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-BENZYLACETAMIDE is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C15H16N4O4S

Molecular Weight

348.4 g/mol

IUPAC Name

2-[(5-acetamido-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-benzylacetamide

InChI

InChI=1S/C15H16N4O4S/c1-9(20)17-12-13(22)18-15(19-14(12)23)24-8-11(21)16-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,16,21)(H,17,20)(H2,18,19,22,23)

InChI Key

JXKVACVQXICYKG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N=C(NC1=O)SCC(=O)NCC2=CC=CC=C2)O

Origin of Product

United States

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